molecular formula C14H25NO5 B580155 (1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate CAS No. 1392745-70-8

(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate

Cat. No. B580155
CAS RN: 1392745-70-8
M. Wt: 287.356
InChI Key: JOOLXBLTNBWCNP-GMTAPVOTSA-N
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Description

“(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate” is a building block used in various chemical synthesis. It can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide as key intermediates for synthesis of factor Xa inhibitors .


Synthesis Analysis

The compound can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H26N2O4 and a molecular weight of 286.37 . Other physical and chemical properties such as boiling point and density are predicted to be 393.0±42.0 °C and 1.09±0.1 g/cm3 respectively .

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

This research discusses the chemical recycling of poly(ethylene terephthalate) (PET), highlighting methods for recovering pure monomers that can be repolymerized into polymers again. Techniques such as hydrolysis and glycolysis are examined for their effectiveness in producing value-added materials from recycled PET. These processes contribute to waste minimization and resource conservation (Karayannidis & Achilias, 2007).

Biodegradation and Fate of Ethyl tert-Butyl Ether

This review summarizes knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, including microbial degradation pathways and the effects of co-contaminants on ETBE biodegradation. It underscores the importance of understanding the environmental impact and degradation mechanisms of chemical compounds introduced into ecosystems (Thornton et al., 2020).

Overview of Organic Liquid Phase Hydrogen Carriers

This paper provides an overview of using organic compounds as hydrogen carriers, highlighting the potential of cycloalkanes and polycyclic alkanes for hydrogen storage and delivery. The review addresses the economic viability and environmental implications of such organic hydrogen carriers, contributing to the development of sustainable energy storage solutions (Bourane et al., 2016).

Alkoxycarbonylation of Unsaturated Phytogenic Substrates

This paper discusses the synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts, aiming to create advanced chemical products from alternative feedstocks. Such processes emphasize the chemical industry's move towards more sustainable and environmentally friendly methods of production (Sevostyanova & Batashev, 2023).

Decomposition of Methyl Tert-Butyl Ether

Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor explores an innovative method for converting and decomposing MTBE into less harmful substances, demonstrating the application of plasma technology in environmental remediation (Hsieh et al., 2011).

properties

IUPAC Name

ethyl (1R,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-GMTAPVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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